5-Bromo-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Bromo-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4BrNO It features a bromine atom attached to the pyrrole ring, specifically at the 5-position, and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1H-pyrrole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent composition, and brominating agent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: 5-Bromo-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. Detailed studies on its interaction with specific pathways and targets are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1H-Pyrrole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Bromo-1H-indole-3-carbaldehyde: Contains an indole ring, which significantly alters its chemical behavior and applications.
Uniqueness: 5-Bromo-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
5-Bromo-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO, featuring a bromine atom at the 5-position of the pyrrole ring and an aldehyde functional group at the 3-position. These structural characteristics contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. For instance, derivatives of similar pyrrole compounds have shown MIC values ranging from 33 μM to higher concentrations against Staphylococcus epidermidis and other pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce cytotoxicity in human cancer cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC values for these activities vary, with some derivatives exhibiting significant potency .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It might interact with receptors such as 5-HT2A and 5-HT2C, influencing cellular signaling pathways crucial for cancer growth and survival .
- Oxidative Stress Induction : The aldehyde group could contribute to increased oxidative stress in cells, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1H-Pyrrole-3-carbaldehyde | No bromine | Lower reactivity |
5-Chloro-1H-pyrrole-3-carbaldehyde | Chlorine instead of bromine | Different reactivity profile |
5-Bromo-1H-indole-3-carbaldehyde | Indole ring present | Altered chemical behavior |
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, a study reported the synthesis of various substituted pyrrole derivatives that demonstrated improved antimicrobial and anticancer activities compared to the parent compound .
Properties
IUPAC Name |
5-bromo-1H-pyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHTMDWLYWDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881676-32-0 | |
Record name | 5-bromo-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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